molecular formula C11H11NO6 B6113574 5-[(3-carboxypropanoyl)amino]-2-hydroxybenzoic acid

5-[(3-carboxypropanoyl)amino]-2-hydroxybenzoic acid

Cat. No. B6113574
M. Wt: 253.21 g/mol
InChI Key: MKNAPJWOCLKONF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-carboxypropanoyl)amino]-2-hydroxybenzoic acid, commonly known as tranexamic acid (TXA), is a synthetic amino acid derivative that is widely used in the medical field as an antifibrinolytic agent. It is a white crystalline powder that is soluble in water and has a molecular weight of 157.2 g/mol. TXA is used to prevent excessive bleeding during surgeries, trauma, and heavy menstrual bleeding. In addition, it has been studied for its potential use in treating other medical conditions such as cancer, stroke, and traumatic brain injury.

Mechanism of Action

5-[(3-carboxypropanoyl)amino]-2-hydroxybenzoic acid works by inhibiting the activation of plasminogen, a protein that breaks down blood clots. It binds to plasminogen and prevents it from converting to plasmin, the enzyme responsible for breaking down blood clots. This results in the stabilization of blood clots and the prevention of excessive bleeding.
Biochemical and physiological effects:
5-[(3-carboxypropanoyl)amino]-2-hydroxybenzoic acid has been shown to have minimal effects on the body's clotting system. It does not affect the formation of blood clots, but rather, it prevents their breakdown. 5-[(3-carboxypropanoyl)amino]-2-hydroxybenzoic acid has a short half-life of approximately 2 hours and is primarily excreted through the kidneys.

Advantages and Limitations for Lab Experiments

5-[(3-carboxypropanoyl)amino]-2-hydroxybenzoic acid has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized. It has a well-established mechanism of action and has been extensively studied for its antifibrinolytic properties. However, 5-[(3-carboxypropanoyl)amino]-2-hydroxybenzoic acid has limitations in its use in lab experiments. It has a short half-life and may be rapidly metabolized in vivo, making it difficult to study its long-term effects.

Future Directions

5-[(3-carboxypropanoyl)amino]-2-hydroxybenzoic acid has shown promise in the treatment of several medical conditions, including cancer, stroke, and traumatic brain injury. Future research should focus on exploring the potential use of 5-[(3-carboxypropanoyl)amino]-2-hydroxybenzoic acid in these areas. Additionally, further studies are needed to investigate the long-term effects of 5-[(3-carboxypropanoyl)amino]-2-hydroxybenzoic acid and its potential for drug interactions.

Synthesis Methods

5-[(3-carboxypropanoyl)amino]-2-hydroxybenzoic acid can be synthesized through several methods, including the reaction of 4-aminobenzoic acid with chloroacetic acid, followed by hydrolysis and decarboxylation. Another method involves the reaction of 4-aminobenzoic acid with ethyl chloroformate, followed by hydrolysis and decarboxylation. Both methods produce high yields of 5-[(3-carboxypropanoyl)amino]-2-hydroxybenzoic acid.

Scientific Research Applications

5-[(3-carboxypropanoyl)amino]-2-hydroxybenzoic acid has been extensively studied for its antifibrinolytic properties. It works by inhibiting the breakdown of blood clots, thus preventing excessive bleeding. 5-[(3-carboxypropanoyl)amino]-2-hydroxybenzoic acid has been shown to be effective in reducing blood loss during surgeries, trauma, and heavy menstrual bleeding. It is also used in the treatment of hemophilia, a genetic disorder that affects the body's ability to form blood clots.

properties

IUPAC Name

5-(3-carboxypropanoylamino)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6/c13-8-2-1-6(5-7(8)11(17)18)12-9(14)3-4-10(15)16/h1-2,5,13H,3-4H2,(H,12,14)(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNAPJWOCLKONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCC(=O)O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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